molecular formula C13H8ClN5O B2645047 1,6-Diamino-4-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile CAS No. 79388-09-3

1,6-Diamino-4-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

Cat. No. B2645047
CAS RN: 79388-09-3
M. Wt: 285.69
InChI Key: LUDONEQNKFSUFU-UHFFFAOYSA-N
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Description

1,6-Diamino-4-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (DCN) is a synthetic organic compound that has been widely studied for its potential applications in scientific research. DCN is a versatile compound that can be used for a variety of purposes, including synthesis, drug development, and biochemical assays. DCN has been used in a variety of research studies, such as studies on the mechanism of action of drugs, as well as investigations into the biochemical and physiological effects of drugs.

Scientific Research Applications

Synthesis of Fused Heterobicyclic Systems

This chemical has been used in the synthesis of fused heterobicyclic systems containing 1,2,4-triazolo/1,2,4-triazinopyridinone moieties, which are favored due to the presence of a 1,2-biamino group. These compounds have shown promising antimicrobial activities against selected microbes (Abdel-Monem, 2004).

Formation of Cyanoacetamides and Chloroacetamides

Research shows that this compound reacts with various reagents to form cyanoacetamides and chloroacetamides. Such reactions are significant in the development of various pyrimidine-based heterocycles (Chikava, Dolganov, & Dotsenko, 2020).

Mannich Reaction Derivatives

In the Mannich reaction, this compound forms derivatives like tetrahydro-6,10-methano[1,2,4]triazolo[1,5-a][1,5]diazocine-6,10(7H)-dicarbonitrile. This reaction's outcome depends on the specific conditions and can lead to various N-ethoxymethylation products or 1,2,4-triazolo[1,5-a]pyridine derivatives (Dotsenko et al., 2021).

Antifungal Activity

The compound has been used in the synthesis of novel polyheterocyclic compounds showing significant antifungal activity. This highlights its potential in developing new antifungal agents (Ibrahim et al., 2008).

Antibacterial Activity

Its derivatives have been synthesized into new series of pyrimidine heterocycles, exhibiting antibacterial activity against Gram-positive and Gram-negative bacteria (Shehta & Abdel Hamid, 2019).

Crystal Structures and Hirshfeld Surface Analyses

The compound's crystal structures and Hirshfeld surface analyses have been studied, revealing insights into molecular interactions and bonding patterns. This is crucial for understanding its chemical behavior and properties (Naghiyev et al., 2022).

properties

IUPAC Name

1,2-diamino-4-(2-chlorophenyl)-6-oxopyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN5O/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)19(18)13(20)9(11)6-16/h1-4H,17-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDONEQNKFSUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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